molecular formula C11H10F2O3 B8334216 1-[4-(Difluoromethoxy)phenyl]cyclopropanecarboxylic acid

1-[4-(Difluoromethoxy)phenyl]cyclopropanecarboxylic acid

Cat. No. B8334216
M. Wt: 228.19 g/mol
InChI Key: DQNRGZCUQITTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07776874B2

Procedure details

Sodium hydroxide [50% aqueous solution (3.20 g)], was added to a mixture of [4-(difluoromethoxy)phenyl]acetonitrile (1.00 g, 5.4 mmol), benzyltriethylammonium chloride (0.10 g, 0.4 mmol) and 1-bromo-2-chloro-ethane (1.58 g, 11.0 mmol) at 50° C. overnight. 1,2-Ethanediol (10.00 mL) was then added to the mixture, and the resulting mixture was heated at 100° C. overnight. The mixture was then poured into ice-water (30 mL) and the resulting mixture was then extracted with ethyl ether (2×10 mL). The aqueous phase was acidified (pH=2) with 1N aqueous HCl solution, and then was extracted with ethyl acetate (4×15 mL). The combined organic phase was washed with brine (10 mL), then dried over Na2SO4, then filtered, and then concentrated under reduced pressure. The residue was the desired product which was directly used in the reaction of next step without furoom temperatureher purification.
Quantity
3.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[F:3][CH:4]([F:15])[O:5][C:6]1[CH:11]=[CH:10][C:9](CC#N)=[CH:8][CH:7]=1.Br[CH2:17][CH2:18]Cl.[CH2:20]([OH:23])[CH2:21]O>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[F:15][CH:4]([F:3])[O:5][C:6]1[CH:7]=[CH:8][C:9]([C:21]2([C:20]([OH:23])=[O:1])[CH2:18][CH2:17]2)=[CH:10][CH:11]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
3.2 g
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)CC#N)F
Name
Quantity
1.58 g
Type
reactant
Smiles
BrCCCl
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
ice water
Quantity
30 mL
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was then extracted with ethyl ether (2×10 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (4×15 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was directly used in the reaction of next step without furoom temperatureher purification

Outcomes

Product
Name
Type
Smiles
FC(OC1=CC=C(C=C1)C1(CC1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.